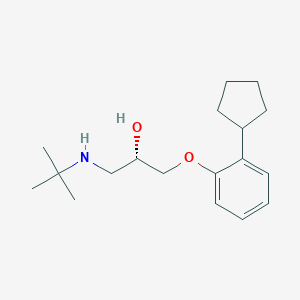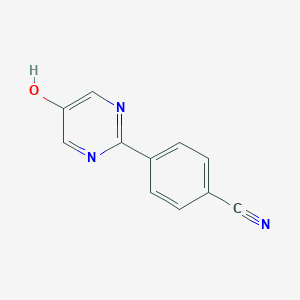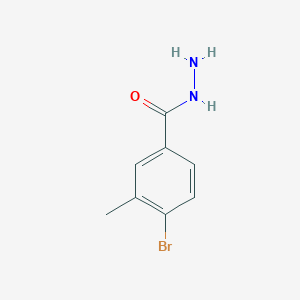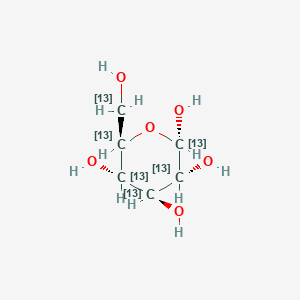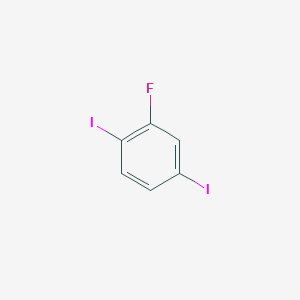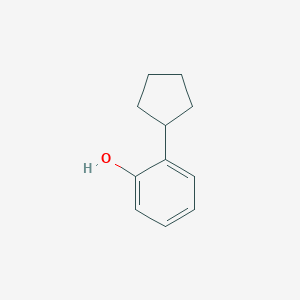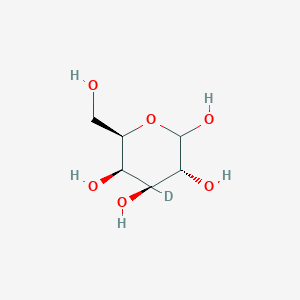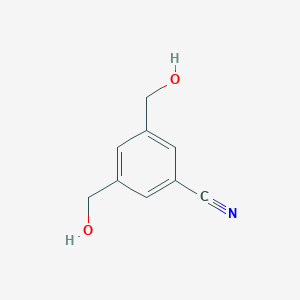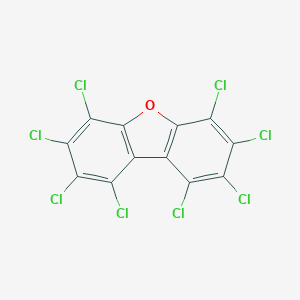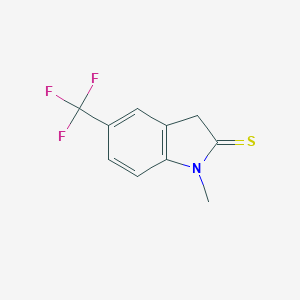
1-Methyl-5-(trifluoromethyl)indoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(trifluoromethyl)indoline-2-thione, also known as MTIT, is a chemical compound that has gained interest in scientific research due to its unique properties. MTIT is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound has been synthesized through various methods and has been studied for its potential applications in different fields of research.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(trifluoromethyl)indoline-2-thione is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation. 1-Methyl-5-(trifluoromethyl)indoline-2-thione has been shown to inhibit the activity of thioredoxin reductase, an enzyme involved in the redox regulation of cellular processes. The inhibition of thioredoxin reductase by 1-Methyl-5-(trifluoromethyl)indoline-2-thione leads to the accumulation of reactive oxygen species in cancer cells, resulting in cell death.
Biochemische Und Physiologische Effekte
1-Methyl-5-(trifluoromethyl)indoline-2-thione has been shown to have biochemical and physiological effects in preclinical studies. In vitro studies have shown that 1-Methyl-5-(trifluoromethyl)indoline-2-thione inhibits the growth of cancer cells and induces apoptosis, a process of programmed cell death. In vivo studies have shown that 1-Methyl-5-(trifluoromethyl)indoline-2-thione reduces tumor growth in animal models of cancer. 1-Methyl-5-(trifluoromethyl)indoline-2-thione has also been shown to have antioxidant properties and can scavenge free radicals in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-5-(trifluoromethyl)indoline-2-thione has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and stored. 1-Methyl-5-(trifluoromethyl)indoline-2-thione also has a high solubility in organic solvents, making it suitable for use in various assays. However, one limitation is that 1-Methyl-5-(trifluoromethyl)indoline-2-thione has a low water solubility, which can affect its bioavailability in vivo. Another limitation is that the mechanism of action of 1-Methyl-5-(trifluoromethyl)indoline-2-thione is not fully understood, which can hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research of 1-Methyl-5-(trifluoromethyl)indoline-2-thione. One direction is to investigate the potential of 1-Methyl-5-(trifluoromethyl)indoline-2-thione as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage, administration route, and toxicity profile of 1-Methyl-5-(trifluoromethyl)indoline-2-thione in vivo. Another direction is to explore the use of 1-Methyl-5-(trifluoromethyl)indoline-2-thione as a precursor for the synthesis of metal sulfide nanoparticles with potential applications in catalysis and photovoltaics. Additionally, the potential of 1-Methyl-5-(trifluoromethyl)indoline-2-thione as a chelating agent for heavy metal ions in wastewater treatment can be further investigated.
Synthesemethoden
1-Methyl-5-(trifluoromethyl)indoline-2-thione can be synthesized through various methods, including the reaction between 2-aminobenzotrifluoride and carbon disulfide in the presence of sodium hydroxide. Another method involves the reaction between 2-aminobenzotrifluoride and sulfur in the presence of a reducing agent such as sodium borohydride. The synthesis of 1-Methyl-5-(trifluoromethyl)indoline-2-thione is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(trifluoromethyl)indoline-2-thione has been studied for its potential applications in different fields of research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-Methyl-5-(trifluoromethyl)indoline-2-thione has been investigated for its anticancer properties and has shown promising results in preclinical studies. In material science, 1-Methyl-5-(trifluoromethyl)indoline-2-thione has been used as a precursor for the synthesis of metal sulfide nanoparticles. In environmental science, 1-Methyl-5-(trifluoromethyl)indoline-2-thione has been studied for its potential use as a chelating agent for heavy metal ions in wastewater treatment.
Eigenschaften
CAS-Nummer |
156136-69-5 |
|---|---|
Produktname |
1-Methyl-5-(trifluoromethyl)indoline-2-thione |
Molekularformel |
C10H8F3NS |
Molekulargewicht |
231.24 g/mol |
IUPAC-Name |
1-methyl-5-(trifluoromethyl)-3H-indole-2-thione |
InChI |
InChI=1S/C10H8F3NS/c1-14-8-3-2-7(10(11,12)13)4-6(8)5-9(14)15/h2-4H,5H2,1H3 |
InChI-Schlüssel |
QYWOXYKIBDYKMP-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2=C1C=CC(=C2)C(F)(F)F |
Kanonische SMILES |
CN1C(=S)CC2=C1C=CC(=C2)C(F)(F)F |
Synonyme |
2H-Indole-2-thione, 1,3-dihydro-1-methyl-5-(trifluoromethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



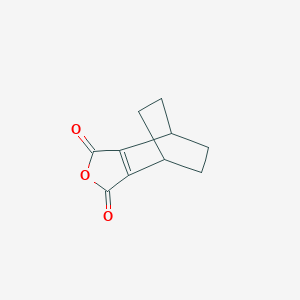
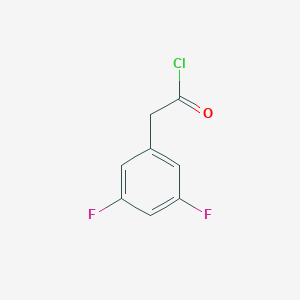
![[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate](/img/structure/B118590.png)
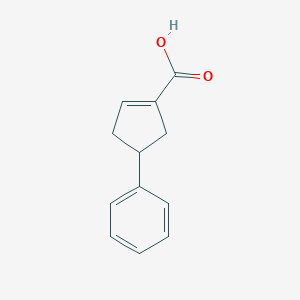
![N-[(2S)-3-oxobutan-2-yl]acetamide](/img/structure/B118593.png)
